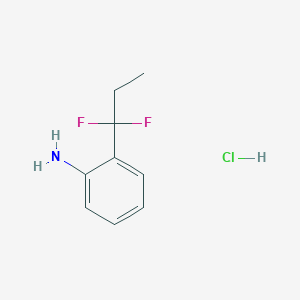
2-(1,1-Difluoropropyl)aniline hydrochloride
Übersicht
Beschreibung
2-(1,1-Difluoropropyl)aniline hydrochloride is a chemical compound with the molecular formula C9H12ClF2N and a molecular weight of 207.65 . It is a powder that is stored at a temperature of 4 degrees Celsius .
Molecular Structure Analysis
The InChI code for 2-(1,1-Difluoropropyl)aniline hydrochloride is 1S/C9H11F2N.ClH/c1-2-9(10,11)7-5-3-4-6-8(7)12;/h3-6H,2,12H2,1H3;1H . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Physical And Chemical Properties Analysis
2-(1,1-Difluoropropyl)aniline hydrochloride is a powder with a melting point of 135-136 degrees Celsius .Wissenschaftliche Forschungsanwendungen
Corrosion Inhibition : Farsak, Keleş, and Keleş (2015) demonstrated that certain aniline derivatives, including those similar to 2-(1,1-Difluoropropyl)aniline hydrochloride, can effectively inhibit the corrosion of low carbon steel in hydrochloric acid solutions. This is achieved through the adsorption of the compound, even at high temperatures, suggesting its potential use in corrosion protection applications (Farsak, Keleş, & Keleş, 2015).
Synthesis of Substituted Anilines : Hofmann, Jasch, and Heinrich (2014) reported on the synthesis of substituted 2-aminobiphenyls from arylhydrazine hydrochlorides and anilines. This process, involving biphasic radical arylation reactions with dioxygen from air, highlights a method of synthesizing complex aniline derivatives that could include 2-(1,1-Difluoropropyl)aniline hydrochloride (Hofmann, Jasch, & Heinrich, 2014).
Pesticide Synthesis : Liu An-chan (2015) described the synthetic process for novel pesticides like Bistrifluron, which involves the use of aniline derivatives similar to 2-(1,1-Difluoropropyl)aniline hydrochloride. This illustrates the role of such compounds in the development of new, efficient, and potentially less toxic pesticides (Liu An-chan, 2015).
Fluorogenic Substrate Development : Ogawa et al. (2017) synthesized a series of aniline derivatives for use as small, stable fluorescent organic compounds. These were evaluated for use as fluorogenic substrates in enzymatic assays, demonstrating the utility of aniline derivatives in biochemical research (Ogawa et al., 2017).
Drug Delivery Systems : Hua et al. (2011) explored the use of poly(aniline) derivatives as drug carriers for cancer treatment. They specifically investigated the enhancement of therapeutic capacity and thermal stability of a brain tumor treating compound, suggesting the potential of aniline derivatives in novel drug delivery systems (Hua et al., 2011).
Safety And Hazards
The safety information for 2-(1,1-Difluoropropyl)aniline hydrochloride indicates that it is harmful if swallowed, in contact with skin, or if inhaled . It may cause an allergic skin reaction . Precautionary measures include avoiding breathing dust, washing skin thoroughly after handling, and not eating, drinking, or smoking when using this product .
Eigenschaften
IUPAC Name |
2-(1,1-difluoropropyl)aniline;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11F2N.ClH/c1-2-9(10,11)7-5-3-4-6-8(7)12;/h3-6H,2,12H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLCOWPAGJSBEPW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=CC=C1N)(F)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClF2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1,1-Difluoropropyl)aniline hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



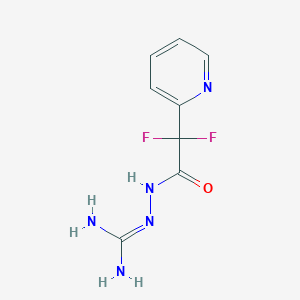
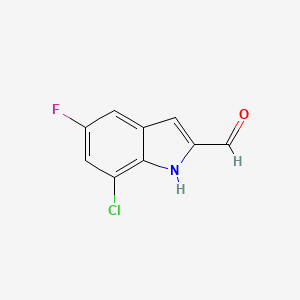
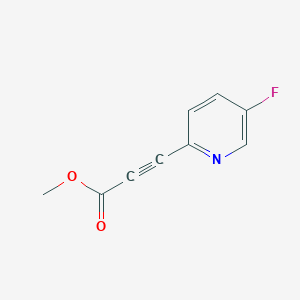
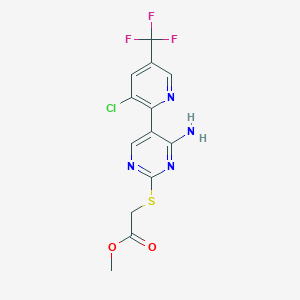
![3-methyl-5H,6H,7H,8H-imidazo[1,5-a]pyridine-6-carboxylic acid hydrochloride](/img/structure/B1436328.png)
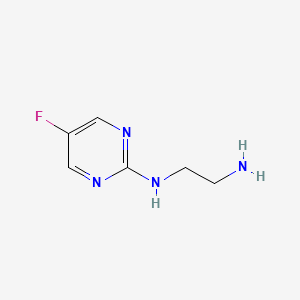
![N-methyl-N-(1,3-thiazol-2-ylmethyl)-6-azaspiro[2.5]octan-1-amine](/img/structure/B1436334.png)
![1-[1-(2-methylphenyl)-2-nitropropyl]-1H-pyrazole](/img/structure/B1436335.png)
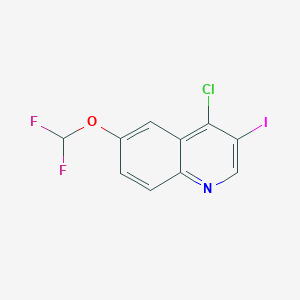
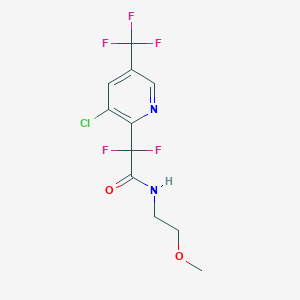
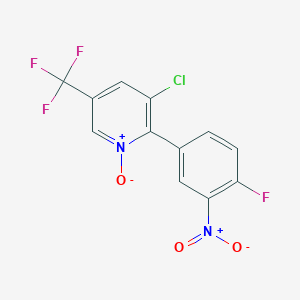
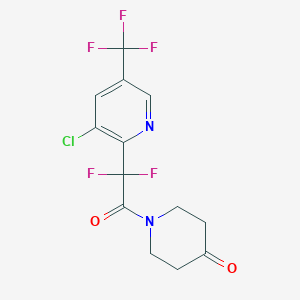
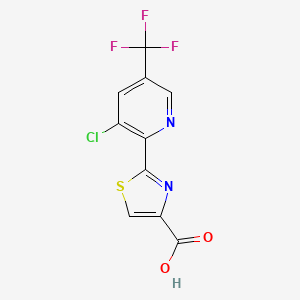
![8,8-Difluoro-2-azaspiro[4.5]decane hydrochloride](/img/structure/B1436345.png)